2-methyl-1-piperidinecarbonitrile chemical properties
2-methyl-1-piperidinecarbonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Handling of 2-Methyl-1-piperidinecarbonitrile
This guide offers a comprehensive technical overview of 2-methyl-1-piperidinecarbonitrile, a heterocyclic compound with potential applications in synthetic chemistry and drug development. For researchers, scientists, and professionals in the field, this document provides a detailed exploration of its structural, spectroscopic, and reactive characteristics. Given the specialized nature of this molecule, this guide synthesizes data from analogous compounds and foundational chemical principles to present a robust predictive profile.
2-Methyl-1-piperidinecarbonitrile is a derivative of piperidine, featuring a methyl group at the 2-position and a nitrile group attached to the piperidine nitrogen. This substitution pattern influences its stereochemistry, reactivity, and physical properties. The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture of (R) and (S) enantiomers.
Table 1: Predicted Physicochemical Properties of 2-Methyl-1-piperidinecarbonitrile
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar N-cyano compounds. |
| Boiling Point | ~200-220 °C | Estimated based on the parent amine and related nitriles. |
| Density | ~0.95-1.05 g/mL | Inferred from piperidine and nitrile derivatives. |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | The nitrile group adds polarity, but the hydrocarbon backbone limits aqueous solubility. |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2-methyl-1-piperidinecarbonitrile is the N-cyanation of 2-methylpiperidine. This reaction typically involves the use of a cyanating agent such as cyanogen bromide (BrCN) in the presence of a mild base to neutralize the HBr byproduct.
Experimental Protocol: Synthesis of 2-Methyl-1-piperidinecarbonitrile
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: The flask is charged with 2-methylpiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. A solution of cyanogen bromide (1.1 eq) in DCM is prepared and loaded into the dropping funnel. A mild base, such as triethylamine (1.2 eq), is added to the flask.
-
Reaction Execution: The cyanogen bromide solution is added dropwise to the stirred solution of 2-methylpiperidine and triethylamine over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methyl-1-piperidinecarbonitrile.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-methyl-1-piperidinecarbonitrile.
Spectroscopic Profile for Structural Elucidation
The identity and purity of 2-methyl-1-piperidinecarbonitrile can be confirmed through a combination of spectroscopic techniques. The following data are predicted based on the proposed structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.5 - 3.8 | m | H6 (axial & equatorial) |
| ~3.0 - 3.3 | m | H2 |
| ~1.5 - 1.9 | m | H3, H4, H5 (ring protons) |
| ~1.2 | d | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~118 | -C≡N |
| ~50 - 55 | C2 |
| ~45 - 50 | C6 |
| ~20 - 35 | C3, C4, C5 |
| ~15 - 20 | -CH₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A sample of 2-methyl-1-piperidinecarbonitrile (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm).[1]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[1] Key acquisition parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling.[1] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~2240 - 2220 | C≡N stretch (nitrile) |
| ~1450 | C-H bend |
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]
-
Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[2]
Table 5: Predicted Mass Spectrometry Data (Electron Impact)
| m/z | Interpretation |
| 124 | [M]⁺ (Molecular ion) |
| 109 | [M - CH₃]⁺ |
| 98 | [M - C₂H₄]⁺ (from piperidine ring fragmentation) |
| 82 | [M - CH₃CN]⁺ |
Reactivity and Stability
The chemical behavior of 2-methyl-1-piperidinecarbonitrile is dictated by the reactivity of the N-cyano group and the piperidine ring.
-
Hydrolysis of the Nitrile Group: The N-cyano group can be hydrolyzed under acidic or basic conditions to yield 2-methylpiperidine and cyanic acid or its decomposition products.
-
Reduction of the Nitrile Group: The nitrile group is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce a C-cyano group.
-
Reactivity of the Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. The nitrogen atom is non-basic due to the electron-withdrawing effect of the cyano group.
Potential Reaction Pathways Diagram
Caption: Potential reactivity of 2-methyl-1-piperidinecarbonitrile.
Safety and Handling
As a nitrile-containing compound, 2-methyl-1-piperidinecarbonitrile should be handled with care, assuming it to be toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4] Work should be conducted in a well-ventilated chemical fume hood.[3]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical advice.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: Rinse mouth and seek immediate medical attention.[5]
-
-
Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[6] Dispose of contents/container to an approved waste disposal plant.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[5]
References
-
Szabo-Scandic. Safety Data Sheet for 2-Pyridinecarbonitrile. [Link]
-
PubChem. 1-(N,N-Bis(2-ethylhexyl)aminomethyl)methylbenzotriazole. [Link]
-
PubChem. 2-Methylpyridine-3-carbonitrile. [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
Wikipedia. 2-Methylpyridine. [Link]
-
Royal Society of Chemistry. (2021). 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. [Link]
-
NextSDS. 1-H benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-methyl-. [Link]
- Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
-
PubChem. Pyridine-2-carbonitrile. [Link]
-
NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
Cheméo. Chemical Properties of 1-Methylcyclohexylcarboxylic acid (CAS 1123-25-7). [Link]
-
ChemRadar. 1H-Benzotriazole- 1-methanamine, N,N-bis(2-ethylhexyl)-ar-methyl- CAS#94270-86-7. [Link]
